N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a benzodioxole group at the 3-carboxamide position and a 3-nitrobenzyl moiety at the N1 position. The compound’s structure combines a nitroaromatic group (electron-withdrawing) and a benzodioxole moiety (electron-donating), which may influence its electronic properties, solubility, and biological activity. Its synthesis typically involves coupling reactions between activated pyridine intermediates and substituted benzylamines, as inferred from analogous procedures in pyrazole carboxamide syntheses .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c24-19-7-4-14(11-22(19)10-13-2-1-3-16(8-13)23(26)27)20(25)21-15-5-6-17-18(9-15)29-12-28-17/h1-9,11H,10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWBRDYLTUCDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a dihydropyridine core. Its molecular formula is C19H16N2O4, and it has a molecular weight of 336.34 g/mol. The presence of the nitro group and the dioxole ring contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit significant anticancer properties.
In Vitro Studies
A study evaluated various derivatives of benzo[d][1,3]dioxole for their anticancer activity against several human cancer cell lines. The results indicated that many compounds showed potent growth inhibition with IC50 values generally below 5 µM against HeLa, A549, and MCF-7 cell lines. For instance, one derivative demonstrated an IC50 of 2.07 ± 0.88 µM against HeLa cells and 3.52 ± 0.49 µM against A549 cells .
The anticancer mechanisms were investigated through various assays:
- EGFR Inhibition: Compounds were assessed for their ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Assessment: Annexin V-FITC assays were employed to evaluate apoptosis induction.
- Cell Cycle Analysis: Flow cytometry was utilized to study the effects on cell cycle progression.
- Mitochondrial Pathway Proteins: The expression levels of Bax and Bcl-2 proteins were analyzed to understand the mitochondrial pathway's involvement in apoptosis.
The findings suggested that the compound could induce apoptosis through mitochondrial pathways while also inhibiting key signaling pathways involved in cancer progression .
Comparative Anticancer Activity Table
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 | |
| C27 | A549 | 3.52 ± 0.49 | |
| C16 | MCF-7 | 2.55 ± 0.34 | |
| Doxorubicin | HepG2 | 7.46 |
Additional Biological Activities
Beyond anticancer properties, compounds related to N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have shown potential in other areas:
- Antimicrobial Activity: Some derivatives have displayed moderate antibacterial effects against various pathogens.
Case Studies
Case Study 1: Antitumor Evaluation
In a study focusing on the synthesis and evaluation of thiazole derivatives containing benzo[d][1,3]dioxole, several compounds exhibited strong antitumor activity with IC50 values comparable or superior to that of established chemotherapeutics like doxorubicin .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in cancer signaling pathways. These studies help elucidate the potential mechanisms through which these compounds exert their biological effects .
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit potent antitumor properties. For instance, studies have indicated that related compounds demonstrate significant growth inhibition against various human cancer cell lines with IC50 values often below 5 μM . The presence of the nitro group in the structure may enhance the cytotoxicity against cancer cells.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Dihydropyridine derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. Compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have shown promising results in reducing inflammation in preclinical models .
Cardiovascular Applications
Dihydropyridines are widely recognized for their calcium channel blocking activity, making them valuable in treating cardiovascular diseases. The compound's structural features suggest it may possess similar properties, potentially aiding in the management of hypertension and other cardiac conditions .
Case Studies
Case Study 1: Antitumor Evaluation
In a study assessing the antitumor efficacy of related compounds, several derivatives exhibited remarkable growth inhibition against human cancer cell lines. The study highlighted that modifications to the dihydropyridine structure could significantly alter biological activity .
Case Study 2: Inhibition of COX Enzymes
Another investigation focused on the anti-inflammatory potential of dihydropyridine derivatives. Results indicated that certain compounds showed high selectivity for COX-2 inhibition compared to COX-1, suggesting potential for developing anti-inflammatory drugs with fewer side effects .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted dihydropyridine carboxamides. Below is a comparative analysis with key analogues:
Structural Analogues with Benzodioxole Substituents
- (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f) Key Differences: While both compounds feature benzodioxole and nitrobenzyl groups, 11f incorporates a diazepine ring system and a pyrimidopyrimidine scaffold, leading to distinct conformational flexibility. The dihydropyridine core in the target compound likely results in a flatter ring geometry compared to the puckered diazepine in 11f, as analyzed via ring puckering coordinates . Biological Relevance: 11f exhibits kinase inhibition due to its extended π-system, whereas the target compound’s smaller size may favor solubility but reduce target affinity.
Pyrazole Carboxamide Derivatives
- N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) Synthetic Pathway: Both classes utilize carbodiimide-mediated coupling (EDCI/HOBt), but pyrazole derivatives require hydroxylamine intermediates, unlike the dihydropyridine target.
Heterocyclic Derivatives with Nitrobenzyl Groups
- N-(3-chloropropyl)-α-methylphenethylamine and 7-chloro-1-methyl-5-phenyl-1H-1,4-benzodiazepine
- Functional Groups : The absence of a dihydropyridine ring in these analogues reduces planarity, impacting π-π stacking interactions. The nitrobenzyl group in the target compound may enhance binding to nitroreductase enzymes compared to chlorinated derivatives.
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Coupling reactions : Use benzo[d][1,3]dioxole derivatives with dihydropyridine precursors via amide bond formation.
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC and NMR .
- Key parameters : Maintain inert atmosphere (N₂/Ar) during nitrobenzyl group introduction to prevent side reactions .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole) and carbonyl groups (δ 165–170 ppm for carboxamide) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- X-ray crystallography : Resolve spatial arrangement of the nitrobenzyl and dihydropyridine moieties .
Q. What stability considerations are critical during storage and handling?
- Light sensitivity : Store in amber vials due to nitrobenzyl group’s susceptibility to photodegradation .
- Temperature : –20°C under desiccation to prevent hydrolysis of the carboxamide bond .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers caused by solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolite screening : LC-MS to detect degradation products that may interfere with activity .
Q. What strategies can elucidate the compound’s mechanism of action in neuroprotective studies?
- Target profiling : Perform kinase inhibition assays (e.g., CDK5/p25) using fluorescence polarization .
- Molecular docking : Simulate binding interactions with NMDA receptors, focusing on nitrobenzyl’s electron-withdrawing effects on ligand-receptor affinity .
- In vivo models : Zebrafish assays to assess blood-brain barrier penetration and acute toxicity (LD₅₀) .
Q. How to address solubility challenges in pharmacokinetic studies?
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL) without altering bioactivity .
- Prodrug design : Introduce ester groups at the carboxamide moiety for hydrolytic activation in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
